1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide
Description
This quaternary ammonium compound features a piperazinium core substituted with a 4-bromobenzyl group, two methyl groups, and an (E)-3-phenyl-2-propenyl chain. The diiodide counterions enhance its ionic character, influencing solubility and stability. For example, 4-bromobenzyl bromide (as in ) could introduce the bromobenzyl group, followed by methylation and propenyl group addition via coupling reactions similar to those described in .
Potential applications may span pharmaceuticals (due to structural resemblance to CNS-active agents) and materials science (leveraging ionic properties for surface passivation, as in ) .
Properties
IUPAC Name |
1-[(4-bromophenyl)methyl]-1,4-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1,4-diium;diiodide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H29BrN2.2HI/c1-24(14-6-9-20-7-4-3-5-8-20)15-17-25(2,18-16-24)19-21-10-12-22(23)13-11-21;;/h3-13H,14-19H2,1-2H3;2*1H/q+2;;/p-2/b9-6+;; | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DGQIEBBOLFGRQQ-SWSRPJROSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CC[N+](CC1)(C)CC2=CC=C(C=C2)Br)CC=CC3=CC=CC=C3.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[N+]1(CC[N+](CC1)(C)CC2=CC=C(C=C2)Br)C/C=C/C3=CC=CC=C3.[I-].[I-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H29BrI2N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
655.2 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide typically involves multiple steps. One common method includes the reaction of 4-bromobenzyl bromide with piperazine to form 1-(4-bromobenzyl)piperazine. This intermediate is then reacted with 1,4-dimethylpiperazine and 3-phenyl-2-propenal under specific conditions to yield the final product. The reaction conditions often involve the use of solvents like methanol and catalysts to facilitate the process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using advanced techniques such as continuous flow reactors and automated synthesis systems. The reaction conditions are carefully controlled to ensure consistency and efficiency.
Chemical Reactions Analysis
Types of Reactions
1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide undergoes various chemical reactions, including:
Substitution Reactions: The bromobenzyl group can participate in nucleophilic substitution reactions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the phenylpropenyl moiety.
Addition Reactions: The double bond in the phenylpropenyl group can participate in addition reactions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium iodide in acetone are commonly used.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, nucleophilic substitution can yield various substituted derivatives, while oxidation and reduction can modify the functional groups present in the compound.
Scientific Research Applications
1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.
Industry: Utilized in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of 1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity. For example, it may interact with neurotransmitter receptors in the brain, influencing neuronal signaling and potentially offering therapeutic benefits for neurological conditions .
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Functional Comparison
Key Findings and Implications
- Structure-Activity Relationship : The bromobenzyl and propenyl groups in the target compound may enhance receptor binding compared to simpler piperazines, though quaternization (diiodide) could reduce bioavailability .
- Materials Science Potential: Ionic piperazinium salts like PDI2 demonstrate utility in optoelectronics, suggesting the target compound could be modified for similar applications .
- Synthetic Challenges : High-yield diiodide formation (e.g., 60% in ) requires excess KI and controlled conditions, which may apply to the target compound’s synthesis .
Biological Activity
1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide is a complex organic compound belonging to the class of piperazine derivatives. Its unique structure, characterized by a bromobenzyl group and a phenylpropenyl moiety, suggests potential biological activities that warrant investigation. This article explores its biological activity, focusing on antimicrobial and anticancer properties, along with relevant research findings.
Chemical Structure
The compound's IUPAC name is 1-[(4-bromophenyl)methyl]-1,4-dimethyl-4-[(E)-3-phenylprop-2-enyl]piperazine-1,4-diium;diiodide. The molecular formula is with a molecular weight of approximately 492.5 g/mol.
Biological Activity Overview
Research indicates that piperazine derivatives exhibit various biological activities, including antibacterial, antifungal, and anticancer effects. The specific compound has been studied for its potential applications in these areas.
Antimicrobial Activity
Recent studies have highlighted the antimicrobial properties of piperazine derivatives. For instance, compounds similar to this compound have shown promising results against resistant bacterial strains such as Pseudomonas aeruginosa and Staphylococcus aureus.
| Compound | Target Bacteria | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 11f | Pseudomonas aeruginosa | 1 μg/mL |
| 11i | Staphylococcus aureus | 4 μg/mL |
The compound's mechanism of action appears to involve disruption of bacterial cell membranes, leading to increased permeability and eventual cell death due to oxidative stress and metabolic disturbance .
Anticancer Activity
The anticancer potential of piperazine derivatives has also been explored. Preliminary studies suggest that these compounds can induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific signaling pathways associated with cell proliferation and survival.
Case Studies
Several case studies have investigated the biological activity of piperazine derivatives:
- Study on Antibacterial Properties : A study evaluated the antibacterial efficacy of several piperazine derivatives against Pseudomonas aeruginosa. The results indicated that certain derivatives exhibited significantly lower MIC values compared to traditional antibiotics like norfloxacin, suggesting enhanced potency against resistant strains .
- Anticancer Mechanism Exploration : Another study focused on understanding the molecular mechanisms by which piperazine derivatives induce apoptosis in cancer cells. The findings revealed that these compounds could modulate key apoptotic pathways, leading to increased cell death in vitro .
Q & A
Basic Research Questions
Q. What experimental methodologies are recommended for optimizing the synthesis of 1-(4-bromobenzyl)-1,4-dimethyl-4-[(E)-3-phenyl-2-propenyl]piperazinium diiodide?
- Methodological Answer : Synthesis optimization should involve stepwise modifications to reaction conditions (e.g., solvent polarity, temperature, and catalyst selection). For piperazinium derivatives, coupling reactions between bromobenzyl precursors and allyl-substituted intermediates under inert atmospheres (e.g., nitrogen) are common. Purification via column chromatography with gradients of ethyl acetate/hexane or methanol/dichloromethane can improve yield . Kinetic studies (e.g., monitoring by HPLC) should assess intermediates and byproducts .
Q. How can researchers characterize the structural and electronic properties of this compound?
- Methodological Answer : Use spectroscopic techniques:
- NMR : H and C NMR to confirm substituent positions on the piperazine ring and the (E)-configuration of the propenyl group.
- X-ray crystallography : Resolve crystal packing and cation-anion interactions, critical for understanding solubility .
- Mass spectrometry (HRMS) : Verify molecular ion peaks and iodide counterion presence .
Q. What are the critical parameters for assessing purity and stability in storage?
- Methodological Answer :
- Purity : Use HPLC with a C18 column and mobile phases buffered at pH 4.6 (e.g., sodium acetate/sodium octanesulfonate) to separate charged species .
- Stability : Conduct accelerated degradation studies (40°C/75% RH for 6 months) and monitor via TLC or UV-Vis spectroscopy for iodide release or bromobenzyl group hydrolysis .
Advanced Research Questions
Q. How can contradictions in reported bioactivity data (e.g., receptor binding vs. cytotoxicity) be resolved?
- Methodological Answer :
- Dose-response profiling : Use orthogonal assays (e.g., fluorescence polarization for receptor affinity vs. MTT assays for cytotoxicity) to identify non-specific effects.
- Theoretical alignment : Link results to molecular docking simulations (e.g., AutoDock Vina) to assess steric clashes or electronic mismatches in binding pockets .
- Statistical rigor : Apply multivariate analysis (ANOVA with post-hoc Tukey tests) to distinguish experimental noise from biological variability .
Q. What experimental designs are suitable for studying environmental fate and ecotoxicological impacts?
- Methodological Answer :
- Environmental partitioning : Measure log (octanol-water) and soil adsorption coefficients () to predict mobility .
- Biotic degradation : Use OECD 301F (ready biodegradability) tests with activated sludge, monitoring iodide release via ion chromatography.
- Trophic transfer : Expose model organisms (e.g., Daphnia magna) in microcosms and quantify bioaccumulation using LC-MS/MS .
Q. How can researchers elucidate the mechanism of action in complex biological systems?
- Methodological Answer :
- Transcriptomic profiling : RNA-seq or qPCR arrays to identify pathways affected (e.g., MAPK/ERK signaling).
- Chemical proteomics : Use photoaffinity labeling or activity-based protein profiling (ABPP) to map cellular targets .
- In situ imaging : Confocal microscopy with fluorescent analogs (e.g., BODIPY-tagged derivatives) to track subcellular localization .
Methodological Considerations for Data Interpretation
Q. What strategies mitigate batch-to-batch variability in pharmacological assays?
- Methodological Answer :
- Standardization : Use internal controls (e.g., reference inhibitors) and normalize data to vehicle-treated baselines.
- Cross-validation : Replicate experiments across independent labs using harmonized protocols (e.g., SOPs from EPA or OECD) .
Q. How should researchers address discrepancies between computational predictions and experimental results?
- Methodological Answer :
- Parameter refinement : Re-optimize force fields (e.g., AMBER or CHARMM) for iodide ion interactions in MD simulations.
- Experimental validation : Synthesize analogs with modified substituents (e.g., replacing bromobenzyl with chlorobenzyl) to test computational hypotheses .
Tables for Key Data Interpretation
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
